Cas no 2171183-34-7 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid)
2171183-34-7 structure
Product Name:(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid
CAS-nummer:2171183-34-7
MF:C26H32N2O5
MW:452.542687416077
CID:5766415
PubChem ID:165549944
Update Time:2025-05-28
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2171183-34-7
- EN300-1491659
- (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid
- (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid
-
- Inchi: 1S/C26H32N2O5/c1-4-9-22(25(30)31)27-24(29)23(14-16(2)3)28-26(32)33-15-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,16,21-23H,4,9,14-15H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)/t22-,23-/m0/s1
- InChI-sleutel: ABLOLGKKTWOGCM-GOTSBHOMSA-N
- LACHT: O(C(N[C@H](C(N[C@H](C(=O)O)CCC)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 452.23112213g/mol
- Monoisotopische massa: 452.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 11
- Complexiteit: 660
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5
- Topologisch pooloppervlak: 105Ų
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1491659-0.05g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2171183-34-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1491659-0.1g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2171183-34-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1491659-0.25g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2171183-34-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1491659-0.5g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2171183-34-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1491659-1.0g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2171183-34-7 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1491659-2.5g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2171183-34-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1491659-5.0g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2171183-34-7 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1491659-10.0g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2171183-34-7 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1491659-50mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2171183-34-7 | 50mg |
$647.0 | 2023-09-28 | ||
| Enamine | EN300-1491659-100mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2171183-34-7 | 100mg |
$678.0 | 2023-09-28 |
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid Gerelateerde literatuur
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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